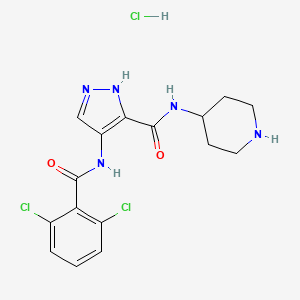

4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride

描述

AT7519 盐酸盐是一种小分子抑制剂,选择性靶向细胞周期蛋白依赖性激酶(CDK)。这些激酶在调节细胞周期中起着至关重要的作用,它们的抑制会导致细胞周期停滞和凋亡。 AT7519 盐酸盐在治疗多种癌症(包括实体瘤和血液系统恶性肿瘤)方面显示出潜力 .

准备方法

合成路线和反应条件

AT7519 盐酸盐是通过一系列化学反应合成的,这些反应涉及特定有机化合物的偶联。合成通常包括以下步骤:

核心结构的形成: AT7519 盐酸盐的核心结构是通过将吡唑衍生物与哌啶衍生物偶联而形成的。

官能团的引入: 引入诸如二氯苯和羧酰胺之类的官能团以增强化合物对CDK的抑制活性。

工业生产方法

AT7519 盐酸盐的工业生产涉及扩大上述合成路线的规模。该过程经过优化,以确保高产率和纯度,同时最大限度地减少有害试剂和溶剂的使用。 该化合物通常在受控环境中生产,以保持一致性和质量 .

化学反应分析

反应类型

AT7519 盐酸盐会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,形成氧化衍生物。

还原: 还原反应可用于修饰化合物上的官能团。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和烷基化剂等试剂用于取代反应

主要形成的产物

这些反应形成的主要产物包括具有修饰官能团的各种 AT7519 盐酸盐衍生物。 这些衍生物被研究以了解其增强的活性以及对CDK的选择性 .

科学研究应用

AT7519 盐酸盐具有广泛的科学研究应用:

化学: 它被用作工具化合物来研究CDK的抑制及其在细胞周期中的作用。

生物学: 该化合物用于研究细胞周期调节和凋亡的分子机制。

医学: AT7519 盐酸盐正在被探索作为治疗癌症(包括白血病、淋巴瘤和实体瘤)的潜在治疗剂。

作用机制

AT7519 盐酸盐通过选择性抑制细胞周期蛋白依赖性激酶,特别是CDK1、CDK2、CDK4、CDK6和CDK9来发挥其作用。这些激酶对于细胞周期进程和转录调节至关重要。通过抑制这些激酶,AT7519 盐酸盐在G1/S和G2/M期诱导细胞周期停滞,从而导致凋亡。 该化合物还下调了抗凋亡蛋白,如Mcl-1,进一步促进了细胞死亡 .

相似化合物的比较

类似化合物

Flavopiridol: 另一种CDK抑制剂,对各种CDK具有广谱活性。

Roscovitine: CDK2、CDK7和CDK9的选择性抑制剂。

Palbociclib: CDK4和CDK6的选择性抑制剂,用于治疗乳腺癌

AT7519 盐酸盐的独特性

AT7519 盐酸盐的独特性在于它对多种CDK(包括CDK1、CDK2、CDK4、CDK6和CDK9)的多靶点抑制。这种广谱活性使其成为细胞周期进程和转录调节的有效抑制剂。 此外,其在各种癌细胞系中诱导凋亡的能力突出了其作为治疗剂的潜力 .

生物活性

4-(2,6-Dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-3-carboxamide hydrochloride, commonly referred to as AT-7519, is a compound that has garnered interest due to its selective inhibitory effects on certain cyclin-dependent kinases (CDKs). This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 382.244 g/mol |

| CAS Number | 844442-38-2 |

| Solubility | Soluble in DMSO |

| Blood-Brain Barrier Penetration | Moderate (0.8113) |

AT-7519 functions as a selective inhibitor of CDKs, particularly CDK2 and CDK7. By inhibiting these kinases, the compound disrupts cell cycle progression, leading to tumor regression. The inhibition of CDK2 is crucial during the G1-S transition and S phase of the cell cycle, where it promotes the transcriptional program necessary for DNA synthesis and mitosis .

Key Actions

- Inhibition of Cyclin-CDK Complexes : AT-7519 binds to the ATP-binding site of CDKs, preventing their activation.

- Regulation of E2F Transcription Factors : The compound modulates E2F activity, which is essential for cell cycle progression.

- Induction of Apoptosis : By disrupting normal cell cycle regulation, AT-7519 can induce programmed cell death in cancer cells .

Biological Activities and Therapeutic Applications

Research has shown that AT-7519 exhibits a range of biological activities beyond its role as a CDK inhibitor:

- Antitumor Activity :

- Anti-inflammatory Effects :

- Antibacterial Properties :

Case Studies

Several studies have highlighted the therapeutic potential of AT-7519:

- Case Study 1 : A clinical trial involving patients with advanced solid tumors demonstrated that AT-7519 was well-tolerated and showed preliminary signs of antitumor activity. Patients exhibited reduced tumor sizes after treatment with the compound combined with standard chemotherapy .

- Case Study 2 : In a study focusing on inflammatory bowel disease (IBD), AT-7519 was found to significantly decrease inflammation markers in animal models, suggesting its potential as a therapeutic agent for IBD management .

属性

IUPAC Name |

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N5O2.ClH/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9;/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOFPNGYBWGKCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648517 | |

| Record name | 4-(2,6-Dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902135-91-5 | |

| Record name | 4-(2,6-Dichlorobenzamido)-N-(piperidin-4-yl)-1H-pyrazole-5-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。